
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 36:2 obtained by transfer of a proton from the amino to the phosphate group of this compound.
PE(18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid that primarily targets cell membranes . It is often used in combination with cationic lipids to form liposomes or lipid nanoparticles (LNPs), which are used as delivery vehicles for therapeutic agents .
Mode of Action
DOPE interacts with its targets (cell membranes) by integrating into the lipid bilayer. The unsaturated fatty acid chains in DOPE contribute to the fluidity of the lipid bilayer, allowing for flexibility and adaptability in the membrane structure . When used in combination with cationic lipids, DOPE can form a hexagonal phase (HII), which promotes the fusion of the lipid membrane with the endosomal membrane, leading to the cytoplasmic release of nucleic acids .
Biochemical Pathways
The primary biochemical pathway affected by DOPE involves the delivery of nucleic acids into cells. This is particularly relevant in gene therapy, where DOPE-containing liposomes or LNPs are used to transport DNA or RNA into target cells . The formation of the HII phase by DOPE facilitates the endosomal escape of these nucleic acids, ensuring their delivery to the cytoplasm where they can exert their therapeutic effects .
Pharmacokinetics
The pharmacokinetics of DOPE largely depend on its formulation. As a component of liposomes or LNPs, DOPE can enhance the stability and bioavailability of the encapsulated therapeutic agents . .
Result of Action
The primary result of DOPE’s action is the successful delivery of therapeutic agents (such as nucleic acids) into target cells . By facilitating endosomal escape, DOPE ensures that these agents reach the cytoplasm where they can exert their effects. This has been particularly useful in gene therapy, where DOPE-containing LNPs have been used to deliver DNA or RNA into cells .
Action Environment
The action of DOPE can be influenced by various environmental factors. For instance, the pH sensitivity of DOPE can affect its ability to form the HII phase, which is crucial for endosomal escape . Additionally, the presence of other lipids (such as cationic lipids) can also impact the formation of liposomes or LNPs and, consequently, the efficiency of nucleic acid delivery .
Biochemical Analysis
Biochemical Properties
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is sensitive to changes in acidity (pH change). At acidic pH, it forms an inverted hexagonal micelle and transforms to a spherical micelle at alkaline pH . It is also known to decrease fluorescence lifetime and increase acyl-chain order when in mixed membranes .
Cellular Effects
This compound forms heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents . These liposomes have been found to effectively transfer genes in laboratory settings, indicating a significant impact on cellular processes .
Molecular Mechanism
This allows it to facilitate the transmembrane translocation of DNA-liposome complexes .
Dosage Effects in Animal Models
It is generally considered safe and non-toxic at typical concentrations used in research .
Metabolic Pathways
This compound is involved in the phosphatidylethanolamine metabolic pathway
Transport and Distribution
This compound is known to form liposomes, which can merge with cell membranes, suggesting a mechanism for its transport and distribution within cells
Subcellular Localization
Given its role in forming liposomes that merge with cell membranes, it is likely to be found in regions associated with the cell membrane .
Properties
CAS No. |
4004-05-1 |
|---|---|
Molecular Formula |
C41H78NO8P |
Molecular Weight |
744.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1 |
InChI Key |
MWRBNPKJOOWZPW-NYVOMTAGSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Appearance |
Liquid |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dielaidoylphosphatidylethanolamine 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine 1,2-dioleoylglycero-3-phosphoethanolamine 1,2-dioleoylphosphatidylethanolamine 1,2-DOPE 1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine 1-2-DOPE dioleoyl cephalin Lipofectin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


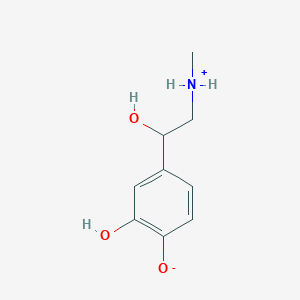



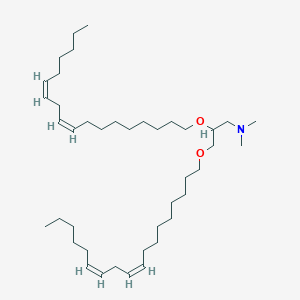
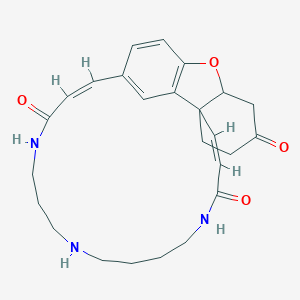
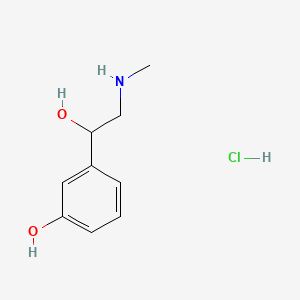

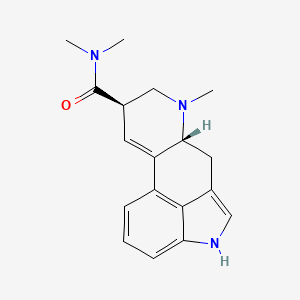
![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)
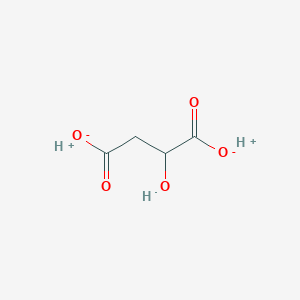

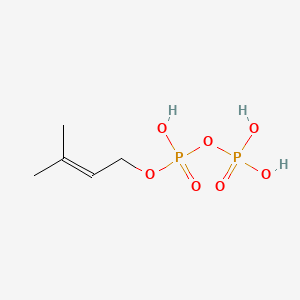
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)
